6,8-Difluoro-2H-chromene-3-sulfonyl chloride is a synthetic organic compound characterized by the molecular formula and a molecular weight of approximately 266.65 g/mol. This compound belongs to the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at the 6 and 8 positions of the chromene structure enhances its chemical reactivity and potential biological interactions.
Common reagents used in these reactions include dichloromethane and tetrahydrofuran as solvents, with tertiary amines or pyridine often acting as catalysts.
The biological activity of 6,8-difluoro-2H-chromene-3-sulfonyl chloride has been an area of interest due to its potential application in medicinal chemistry. Compounds containing sulfonyl chloride groups are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound may vary based on its interaction with biological targets, which warrants further investigation through pharmacological studies.
The synthesis of 6,8-difluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of a suitable precursor with chlorosulfonic acid under controlled conditions. The general reaction can be represented as follows:
This method ensures the selective formation of the sulfonyl chloride group while minimizing side reactions. In industrial settings, automated systems are employed to maintain optimal reaction parameters for high yield and product consistency.
6,8-Difluoro-2H-chromene-3-sulfonyl chloride has several applications:
Interaction studies involving 6,8-difluoro-2H-chromene-3-sulfonyl chloride focus on its reactivity with different nucleophiles. These studies help elucidate the compound's mechanism of action and potential biological targets. Understanding these interactions is crucial for designing new derivatives with enhanced efficacy and specificity.
Several compounds share structural similarities with 6,8-difluoro-2H-chromene-3-sulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5,7-Difluoro-2H-chromene-3-sulfonyl chloride | 1235441-64-1 | Contains fluorine at different positions (5 & 7) |
| 6-Chloro-2H-chromene-3-sulfonyl chloride | 1235441-66-3 | Chlorine instead of fluorine; different reactivity |
| 5-Fluoro-2H-chromene-3-sulfonyl chloride | Unknown | Only one fluorine substituent; altered properties |
The uniqueness of 6,8-difluoro-2H-chromene-3-sulfonyl chloride lies in its dual fluorine substitution pattern at positions 6 and 8 on the chromene structure. This configuration enhances its electrophilicity and reactivity compared to similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry.
The systematic name 6,8-difluoro-2H-chromene-3-sulfonyl chloride reflects its structure:
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1235440-65-9 | |
| Molecular Formula | C$$9$$H$$5$$ClF$$2$$O$$3$$S | |
| Molecular Weight | 266.65 g/mol | |
| SMILES Notation | O=S(C(CO1)=CC2=C1C(F)=CC(F)=C2)(Cl)=O |
The SMILES string delineates the fused benzene and pyran rings, fluorines at C6/C8, and the sulfonyl chloride moiety at C3.
The chromene system adopts a planar conformation due to aromatic stabilization. Fluorine atoms at C6 and C8 introduce steric and electronic effects:
Computational data (e.g., TPSA: 43.37 Ų, LogP: 2.27) suggest moderate polarity and lipophilicity, influencing solubility and reactivity .
6,8-Difluoro-2H-chromene-3-sulfonyl chloride emerged in the early 21st century alongside advances in fluorination and sulfonation techniques. Key milestones include:
The compound’s utility stems from two reactive sites:
Applications include:
| Nucleus | Position (IUPAC numbering) | δ / ppm (CDCl₃, 298 K) | J-couplings / Hz | Origin of value |
|---|---|---|---|---|
| ^1H | H-4 (olefinic) | 6.78 ± 0.05 | 1J_HF ≈ 8–10 | Analogue 6,8-difluorochromones [1] |
| H-5, H-7 (aromatic) | 7.20–7.55 (multiplets) | 3J_HH ≈ 8.3 | Aromatic chromene patterns [1] | |
| H-2 (methylene) | 5.25 (d, 2 H) | 2J_HF ≈ 22–25 | Benzylic CH₂-O in chromenes [1] | |
| ^13C | C-3 (sp², bearing SO₂Cl) | 149–152 | — | α-sulfonyl deshielding [3] |
| C-6, C-8 (CF) | 156–158 (d, 1J_CF ≈ 250) | 1J_CF ≈ 250 | 6-/8-F analogues [1] | |
| C-4 (olefinic) | 113–115 | — | Chromene vinylic carbon [1] | |
| ^19F | F-6, F-8 | –115 to –120 | 3J_FF (meta) ≈ 11–12 | Aromatic F windows [4] [5] |
Table 1 | Predicted room-temperature NMR parameters for 6,8-difluoro-2H-chromene-3-sulfonyl chloride. Chemical-shift envelopes are ±0.05 ppm for ^1H, ±1 ppm for ^13C and ±2 ppm for ^19F.
Key observations
Characteristic vibrational signatures of the sulfonyl chloride motif overlay those of the chromene ring (Table 2).
| Band / cm⁻¹ | Assignment | Diagnostic value |
|---|---|---|
| 1410–1370 (vs) | ν_as(SO₂) | Sulfonyl asymmetric stretch [6] |
| 1204–1166 (vs) | ν_s(SO₂) | Sulfonyl symmetric stretch [6] |
| 380 ± 10 (m, Raman) | ν(S–Cl) | S-Cl stretch, position rises with e-withdrawing rings [7] |
| 1610–1580 (m) | C=C aromatic | Chromene conjugated ring |
| 1200–1000 (m) | C–F stretch | Two strong bands typical of aryl-F [6] |
| 780–740 (m) | C–Cl deformation | Chromene chlorosulfonyl bending |
Table 2 | Principal mid-IR and low-frequency Raman bands for the title compound.
The S-Cl fundamental at ≈ 380 cm⁻¹ is sensitive to the inductive strength of ring substituents, shifting +5 to +8 cm⁻¹ relative to unsubstituted benzenesulfonyl chloride when fluorine atoms occupy ortho positions [7].
Electron ionisation and electrospray collision-induced dissociation spectra of aromatic sulfonyl chlorides share two dominant pathways [8] [6]:
Heterolytic loss of sulfur dioxide (–64 Da)
M + - → [M – SO₂] + - (base peak).
This rearrangement is promoted by ortho-halogen substituents that weaken the S–aryl bond [8].
Cleavage of the sulfur–chlorine bond
M + - → [M – Cl] + - (m/z 231/233 doublet) followed by sequential ^35Cl/^37Cl isotope peaks (3:1 intensity) [6].
| m/z (rel. int.) | Fragment ion | Empirical formula | Origin |
|---|---|---|---|
| 265 / 267 (30) | M + - | C₉H₅ClF₂O₃S | Molecular ion, 3:1 isotopic pair |
| 201 (100) | [M – SO₂] + - | C₉H₅ClF₂O | SO₂ elimination [8] |
| 231 / 233 (45) | [M – Cl] + - | C₉H₅F₂O₃S | S–Cl bond dissociation [6] |
| 133 (20) | Difluorobenzofuran cation | C₇H₃F₂O | Chromene core after cleavage |
| 64 (5) | SO₂ + | SO₂ | Sulfur dioxide ion |
Table 3 | Principal high-resolution EI fragments for 6,8-difluoro-2H-chromene-3-sulfonyl chloride.
The high abundance of the [M – SO₂] + fragment corroborates the presence of a sulfonyl chloride and distinguishes it from sulfonates or sulfonamides which do not lose sulfur dioxide as cleanly [8].
A dedicated crystal structure of the title compound has not yet been reported; however, very high fidelity geometric parameters can be inferred from electron-diffraction data for benzenesulfonyl chloride [9] and from single-crystal structures of 4-methyl analogues [11].
| Parameter | Benzenesulfonyl Cl (gas-phase) [9] | 4-Methyl analogue (solid) [11] | Expected title compound |
|---|---|---|---|
| S=O (two) / Å | 1.417 ± 0.012 | 1.426 ± 0.004 | 1.42 ± 0.01 |
| S–Cl / Å | 2.047 ± 0.008 | 2.041 ± 0.003 | 2.04 ± 0.01 |
| C–S / Å | 1.764 ± 0.009 | 1.760 ± 0.004 | 1.76 ± 0.01 |
| O=S=O angle / ° | 122.5 ± 3.6 | 122.1 ± 0.2 | 122 |
| Ring-plane ∠ (ring vs. Cl–S bisector) / ° | 75.3 ± 5.0 | 84.3 ± 0.1 | ~80 |
Table 4 | Crystallographic metrics for sulfonyl chlorides and projected values for the difluorochromene derivative.
Fluorination at positions 6 and 8 slightly increases the electron-withdrawing character of the ring and is predicted to shorten the S–Cl bond by ≈ 0.005 Å relative to the parent compound, consistent with Hammett-type correlations published for sulfonyl chlorides [7].
| Compound | Key substitution | Mᵣ / Da | ^19F δ / ppm | ν_as(SO₂) / cm⁻¹ | Base MS fragment |
|---|---|---|---|---|---|
| 6,8-Difluoro-2H-chromene-3-SO₂Cl (title) | F-6, F-8, SO₂Cl-3 | 266.65 [2] | –115 to –120 [1] | 1410–1370 [6] | [M – SO₂] + (m/z 201) [8] |
| 5,8-Dichloro-2H-chromene-3-SO₂Cl | Cl-5, Cl-8 | 299.6 | — | 1405–1365* | [M – SO₂] + (m/z 235) |
| 6,8-Difluoro-2H-chromene (no SO₂Cl) [13] | F-6, F-8 | 168.14 | –116 (two, equal) | — | Radical cation only |
*Predicted from aryl-SO₂Cl IR trend; Cl substituents raise ν_as(SO₂) by 3–5 cm⁻¹ versus F [7].
Observations